7-Fluoro-8-methylquinolin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-8-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-8(11)5-9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
CEJXYNHLSUBZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CC=C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Fluoro 8 Methylquinolin 5 Amine
Classical and Modern Approaches for Quinoline (B57606) Ring System Construction
The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. iipseries.orgnih.gov These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component.
Skraup Synthesis and its Regioselective Variants for Substituted Quinolines
The Skraup synthesis is a classic and robust method for preparing quinolines. wikipedia.org It traditionally involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to furnish the quinoline ring. iipseries.orgnih.gov
For the synthesis of a 7-fluoro-8-methyl substituted quinoline, one would ideally start with 3-fluoro-2-methylaniline (B146951). The Skraup reaction with this aniline would be expected to yield a mixture of 7-fluoro-8-methylquinoline (B1442242) and 5-fluoro-6-methylquinoline. The regioselectivity of the cyclization is a known challenge in Skraup syntheses with meta-substituted anilines. researchgate.net The reaction is often vigorous and requires careful temperature control. google.com
| Reaction | Reactants | Key Features | Potential for 7-Fluoro-8-methylquinoline |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the quinoline ring in one pot. Can be violent. | Starting with 3-fluoro-2-methylaniline could yield the desired product, but regioselectivity is a concern. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup synthesis, often providing better control and yields. wikipedia.orgsynarchive.comslideshare.net | Could offer a more controlled route, but regioselectivity with substituted anilines and carbonyl compounds remains a key consideration. |
Alternative Condensation Reactions for Quinoline Scaffolds
Beyond the Skraup reaction, several other condensation methods are pivotal in quinoline synthesis and offer alternative routes that might provide better regiochemical control or milder reaction conditions.
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. wikipedia.orgslideshare.net This allows for greater diversity in the substitution pattern of the resulting quinoline. The reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst can lead to the desired quinoline core. wikipedia.orgsynarchive.comslideshare.net
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. drugfuture.comwikipedia.org The initial condensation forms a Schiff base, which then undergoes acid-catalyzed cyclization and dehydration to yield a substituted quinoline. iipseries.orgyoutube.com This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. wikipedia.org
The Friedländer synthesis offers another powerful route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgtandfonline.com This reaction can be catalyzed by either acid or base and provides a direct method for constructing the quinoline ring with specific substituents. nih.govwikipedia.org The regioselectivity is generally well-defined by the starting materials. nih.gov
| Reaction | Starting Materials | Catalyst | Key Advantages |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted acids wikipedia.org | More versatile than Skraup, allowing for a wider range of substituents. wikipedia.orgslideshare.net |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) drugfuture.comwikipedia.org | Good for preparing 2,4-disubstituted quinolines. wikipedia.org |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with active methylene (B1212753) group | Acid or Base wikipedia.orgacs.org | High regioselectivity determined by the reactants. nih.gov |
Regioselective Introduction of Fluorine and Methyl Groups onto the Quinoline Ring
Achieving the specific 7-fluoro-8-methyl substitution pattern requires careful strategic planning. This can be accomplished either by starting with a pre-functionalized aniline or by introducing the substituents onto a pre-formed quinoline ring.
Strategies for Fluorination at the 7-Position of Quinoline Precursors
Direct fluorination of a quinoline ring often leads to a mixture of isomers, making it a less desirable approach for regioselective synthesis. researchgate.netresearchgate.net Electrophilic fluorination of quinoline itself typically results in a mixture of 5-, 6-, and 8-fluoroquinolines. researchgate.net Therefore, a more controlled strategy is necessary.
A common and effective method is to start with a fluorinated aniline precursor. For the synthesis of a 7-fluoroquinoline (B188112) derivative, 3-fluoroaniline (B1664137) would be a logical starting material for a Skraup or Doebner-von Miller type reaction. However, as mentioned, this can lead to mixtures of 5- and 7-fluoro isomers.
Alternatively, nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at the 7-position, such as a chloro or nitro group, can be a viable strategy. This approach, however, requires the synthesis of the appropriately substituted quinoline precursor.
Recent advancements have explored concerted nucleophilic fluorination strategies that can offer improved regioselectivity for the C-H fluorination of quinolines, although this is still an area of active research. acs.orgnih.gov
Methodologies for Methylation at the 8-Position of Quinoline Precursors
Similar to fluorination, introducing a methyl group at the 8-position can be achieved by starting with a methylated aniline, such as 2-methylaniline (o-toluidine). A Skraup synthesis with o-toluidine (B26562) would be expected to primarily yield 8-methylquinoline. google.com
Alternatively, direct C-H methylation of the quinoline ring is a challenging but evolving field. Transition metal-catalyzed C-H activation has shown promise for the regioselective functionalization of quinolines, including methylation. mdpi.com Another approach involves the reductive N-methylation of quinolines using reagents like methanol (B129727) or paraformaldehyde, though this modifies the nitrogen of the heterocyclic ring. acs.orgrsc.org For the synthesis of 7-fluoro-8-methylquinoline, the most straightforward approach would likely involve a ring-forming reaction with a pre-substituted aniline, namely 3-fluoro-2-methylaniline.
Amination Reactions at the 5-Position to Yield 7-Fluoro-8-methylquinolin-5-amine
The final step in the synthesis of this compound is the introduction of the amino group at the 5-position. This is typically achieved through the reduction of a nitro group at the 5-position.
The synthesis would first target the formation of 7-fluoro-8-methyl-5-nitroquinoline. This can be accomplished by nitrating 7-fluoro-8-methylquinoline. The directing effects of the fluorine and methyl groups would need to be considered to achieve selective nitration at the C5 position.
Once the 5-nitro derivative is obtained, it can be readily reduced to the corresponding 5-amino compound using standard reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.
Direct amination of C-H bonds at the C5 position of quinoline derivatives is also an area of increasing interest, with some methods utilizing copper catalysis. researchgate.net However, the reduction of a nitro group remains the more established and predictable method for this transformation.
Reductive Amination Protocols for 5-Aminoquinoline (B19350) Derivatives
Reductive amination is a cornerstone in the synthesis of amines, offering a versatile and widely applicable method for the conversion of carbonyl groups into amino functionalities. wikipedia.orgnih.gov This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, proceeding through an imine intermediate. wikipedia.org The reaction is generally conducted under neutral or mildly acidic conditions. wikipedia.org
In the context of producing 5-aminoquinoline derivatives, this one-pot reaction can be achieved through catalytic hydrogenation using platinum, palladium, or nickel catalysts, or with hydride reducing agents like sodium cyanoborohydride. wikipedia.org The direct approach, where the carbonyl compound, amine, and reducing agent are combined, is often favored for its efficiency as the imine intermediate is reduced in situ. wikipedia.org Research has also explored various catalytic systems to make the reaction more energy-efficient and proceed under milder conditions. wikipedia.org
Key aspects of reductive amination include:
Reaction Type: A form of amination that transforms a carbonyl group to an amine via an imine intermediate. wikipedia.org
Common Substrates: Aldehydes and ketones are the most frequent carbonyl compounds used. wikipedia.org
Biocatalysis: Imine reductases are being investigated for higher selectivity in the synthesis of chiral amines, a crucial factor in pharmaceutical production. wikipedia.org
Nitration-Reduction Pathways for Selective Amine Installation
A prevalent strategy for introducing an amino group onto an aromatic ring, such as in the synthesis of quinoline derivatives, is through a nitration-reduction sequence. This two-step process involves the initial introduction of a nitro group onto the quinoline scaffold, followed by its reduction to the desired amine.
For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) has been achieved by nitrating a mixture of 5- and 7-methylquinoline. brieflands.com This reaction selectively yields the 7-methyl-8-nitro derivative, which can then be isolated and subsequently reduced to the corresponding amine. brieflands.com The nitration is typically carried out using a mixture of fuming nitric acid and sulfuric acid at low temperatures. brieflands.com The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be accomplished using various reducing agents.
Advanced Synthetic Approaches and Green Chemistry Principles
The development of synthetic methodologies for quinoline derivatives has increasingly focused on principles of green chemistry, aiming for more sustainable and environmentally benign processes. tandfonline.comacs.orgacs.org This includes the use of less hazardous solvents, renewable and eco-friendly catalysts, and more energy-efficient reaction conditions. acs.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times and improvements in yields. benthamdirect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comnih.govjmpas.combenthamdirect.comlew.ro The use of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional methods. nih.gov For example, the microwave-assisted Duff formylation of phenothiazine (B1677639) and the Skraup synthesis of 7-amino-8-methylquinoline have demonstrated the advantages of this technology in reducing reaction times. nih.gov
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of quinolines is no exception. A wide array of catalysts has been employed to improve the efficiency and selectivity of quinoline synthesis. acs.orgnumberanalytics.comnih.gov These include:
Transition Metal Catalysts: Palladium and copper complexes are widely used for cross-coupling and cyclization reactions in quinoline synthesis. numberanalytics.com For example, palladium catalysts facilitate Suzuki-Miyaura cross-coupling reactions, while copper catalysts are used in Ullmann-type couplings. numberanalytics.com
Nanocatalysts: The use of nanocatalysts offers advantages such as high catalytic activity, ease of recovery, and reusability. acs.orgnih.gov Various metal-based nanocatalysts, including iron, copper, and gold, have been explored for the synthesis of quinoline derivatives. acs.orgnih.gov
Heterogeneous Catalysts: These catalysts, which exist in a different phase from the reactants, are attractive due to their ease of separation and potential for recycling, contributing to more sustainable processes. numberanalytics.com
Ionic Liquids: These have been utilized as both solvents and catalysts in quinoline synthesis, offering benefits such as high reaction rates and reduced environmental impact. numberanalytics.com
The Friedländer synthesis, a classic method for preparing quinolines, has been a particular focus for the development of novel catalytic systems to enhance its efficiency and sustainability. nih.gov
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters and the use of effective isolation and purification techniques. Factors such as solvent, temperature, catalyst loading, and reaction time must be fine-tuned to maximize yield and purity. nih.gov For example, in nanocatalyzed reactions, optimizing the amount of catalyst and the reaction medium is crucial for achieving high yields in minimal time. nih.gov
Following the reaction, the desired product must be isolated from the reaction mixture and purified. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed to obtain the final compound in a high state of purity. The characterization of the synthesized compound is then performed using analytical methods like NMR, IR, GC-MS, and elemental analysis to confirm its structure and purity. brieflands.com
Derivatization and Structural Modification Strategies for 7 Fluoro 8 Methylquinolin 5 Amine
Functionalization of the 5-Amine Moiety
The primary amine group at the C-5 position of the quinoline (B57606) ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Acylation and Alkylation Reactions for Amine Derivatives
Acylation and alkylation reactions of the 5-amino group are fundamental strategies for creating a library of derivatives. Acylation, typically achieved by reacting the amine with acyl chlorides or anhydrides, introduces an amide functionality. This transformation can influence the compound's electronic properties and its ability to participate in hydrogen bonding. For instance, the formation of carboxamides can lead to derivatives with altered solubility and receptor-binding affinities. nih.gov
Alkylation of the 5-amine introduces alkyl groups, which can modulate the lipophilicity and steric profile of the molecule. These modifications are critical for influencing how the compound interacts with biological targets and for improving its absorption, distribution, metabolism, and excretion (ADME) properties.
Strategic Modifications of the Quinoline Ring System
Altering the core quinoline structure is another important avenue for creating new analogues. These modifications can range from changing substituent effects to introducing entirely new ring systems.
Introduction of Diverse Heterocyclic Moieties at Other Positions (e.g., C-7 in fluoroquinolones)
A well-established strategy in medicinal chemistry involves the introduction of various heterocyclic moieties at different positions of the quinoline ring to enhance biological activity. wikipedia.org A prominent example is the modification of fluoroquinolone antibiotics, where the C-7 position is often substituted with a nitrogen-containing heterocycle, such as a piperazine (B1678402) or pyrrolidine (B122466) ring. nih.govmdpi.com This substitution is crucial for the antibacterial potency and spectrum of these drugs. nih.govmdpi.com While the starting scaffold in this context is typically a quinolone (4-oxoquinoline), the principle of introducing heterocycles to modulate activity is broadly applicable to quinoline derivatives. rsc.org For 7-fluoro-8-methylquinolin-5-amine, similar strategies could be envisioned, where the fluorine at C-7 is displaced by a suitable heterocyclic nucleophile, or other positions on the ring are functionalized to append heterocyclic systems. wikipedia.org
Rational Design Principles for the Development of Novel this compound Analogs
The development of new analogs of this compound is guided by rational design principles aimed at optimizing desired properties. This approach relies on understanding the structure-activity relationships (SAR) of existing derivatives. nih.gov By systematically modifying the structure and observing the effect on biological activity or other properties, researchers can build a model of the key features required for a particular application. rsc.org
Computational modeling and molecular docking studies can be employed to predict how different analogs will interact with a specific biological target. This allows for the prioritization of synthetic targets that are most likely to exhibit the desired activity. Key considerations in the rational design process include modulating the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule through targeted derivatization of the 5-amine and strategic modifications of the quinoline ring. The goal is to create novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Interactive Data Table: Research Findings on Quinoline Derivatives
| Compound Class | Modification Strategy | Key Research Finding |
| Fluoroquinolones | Substitution at C-7 with spiroamines | Resulted in potent Gram-positive and Gram-negative antibacterial activity. nih.gov |
| 1-(2-Fluorovinyl)-4-quinolone-3-carboxylic acids | Introduction of a fluorovinyl group at N-1 | Created conformationally restricted analogues with antibacterial properties. researchgate.netsigmaaldrich.com |
| 8-Hydroxyquinoline-derived Mannich bases | Aminoalkylation at the C-7 position | Showed activity against multidrug-resistant cancer cells. nih.govacs.org |
| Quinoline Schiff bases | Condensation of an aminoquinoline with an aldehyde | Metal complexes of these ligands can exhibit enhanced biological activities. mdpi.com |
Advanced Spectroscopic and Analytical Characterization for 7 Fluoro 8 Methylquinolin 5 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the cornerstone for determining the molecular structure of 7-Fluoro-8-methylquinolin-5-amine in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the protons of the methyl group, and the protons of the amine group. The chemical shifts (δ) are influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. The aromatic protons will appear as multiplets due to spin-spin coupling with each other and potentially with the fluorine atom. chemicalbook.com The methyl group will likely appear as a singlet, while the amine protons will present as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. chemicalbook.combas.bg The quinoline ring system will show a series of signals in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The chemical shifts of the carbons in the benzene (B151609) ring portion of the quinoline will be significantly affected by the substituents. The methyl carbon will appear as a distinct signal in the aliphatic region (around 10-20 ppm).
¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. chemrxiv.orgnih.gov The spectrum for this compound would show a single primary resonance. thermofisher.com The precise chemical shift of the fluorine atom provides insight into its electronic environment. This signal will be split into a multiplet due to coupling with adjacent aromatic protons (³JFH). The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap, making it a powerful tool for structural confirmation. thermofisher.com
Table 1: Predicted NMR Data for this compound Predicted values are based on typical ranges for substituted quinolines and general substituent effects.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.5 - 8.8 | Doublet of doublets | H-2 |
| ¹H | 7.2 - 7.5 | Doublet of doublets | H-3 |
| ¹H | 8.0 - 8.3 | Doublet | H-4 |
| ¹H | 6.5 - 6.8 | Doublet | H-6 |
| ¹H | 4.5 - 5.5 | Broad singlet | -NH₂ |
| ¹H | 2.2 - 2.5 | Singlet | -CH₃ |
| ¹³C | ~150 | Singlet | C-2 |
| ¹³C | ~122 | Singlet | C-3 |
| ¹³C | ~135 | Singlet | C-4 |
| ¹³C | ~145 | Singlet | C-4a |
| ¹³C | ~140 | Singlet | C-5 |
| ¹³C | ~110 | Doublet (²JCF) | C-6 |
| ¹³C | ~160 | Doublet (¹JCF) | C-7 |
| ¹³C | ~115 | Doublet (²JCF) | C-8 |
| ¹³C | ~148 | Singlet | C-8a |
| ¹³C | ~15 | Singlet | -CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. The molecular formula for this compound is C₁₀H₉FN₂. chemsrc.com
The calculated monoisotopic mass is 176.0750 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm), providing strong evidence for the compound's identity.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information. The fragmentation pattern reveals the stability of different parts of the molecule and helps to confirm the connectivity of the atoms.
Table 2: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Possible Fragment | Fragment Lost |
|---|---|---|
| 176.0750 | [M+H]⁺ | - |
| 161.0621 | [M-CH₃]⁺ | CH₃ |
| 159.0792 | [M-NH₂]⁺ | NH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The vibrations of the quinoline aromatic ring system will produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. wpmucdn.com
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic Ring |
| 2850 - 2960 | C-H stretch | Methyl Group (-CH₃) |
| 1550 - 1650 | C=C and C=N stretch | Quinoline Ring |
| 1450 - 1550 | C=C stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a highly conjugated aromatic system, this compound is expected to exhibit strong absorption bands in the UV and possibly the near-visible range. The quinoline core itself is a chromophore. The presence of the amino (-NH₂) and fluoro (-F) groups, which act as auxochromes, will influence the position (λ_max) and intensity of the absorption maxima. The amino group, being a strong electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted quinoline. nih.gov UV-Vis titration studies can be employed to investigate the compound's ability to form complexes, for instance, with metal ions. nih.gov
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. nih.gov This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of atomic coordinates. researchgate.netresearchgate.net
An X-ray crystal structure analysis of this compound would provide definitive data on:
Bond lengths and angles: Confirming the exact geometry of the quinoline ring and its substituents.
Planarity: Determining the planarity of the fused ring system.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group and π–π stacking interactions between the aromatic rings. worktribe.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the compound is sufficiently volatile and thermally stable. GC separates the components of a mixture, which are then detected and identified by the mass spectrometer. It is an effective method for identifying and quantifying impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that is widely used for the analysis of non-volatile or thermally sensitive compounds. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer can provide a highly accurate assessment of purity. LC-MS/MS methods can be developed for the sensitive quantification of the compound in complex matrices, which is particularly relevant for pharmacokinetic studies. nih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-fluoro-2-methylquinoline |
Mechanistic Investigations of 7 Fluoro 8 Methylquinolin 5 Amine at the Molecular Level
Studies on Interaction with Defined Biomolecular Targets
The primary mode of action for fluoroquinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication. youtube.com This interaction is highly specific and forms the foundation of their bactericidal effects.
Fluoroquinolones are known to target two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are vital for managing DNA topology during replication, transcription, and repair.
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress that accumulates ahead of the replication fork. oup.commdpi.com In many Gram-negative bacteria, DNA gyrase is the principal target for fluoroquinolones. youtube.commdpi.com The drug does not bind to the enzyme alone but rather to the enzyme-DNA complex. youtube.com This interaction stabilizes the complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks that are ultimately fatal to the bacterium. youtube.comnih.gov The binding is mediated by a water-metal ion bridge, often involving a magnesium ion, which connects the keto-acid moiety of the quinolone to amino acid residues like Serine and Aspartic acid within the GyrA subunit of the enzyme. mdpi.com
Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. youtube.comresearchgate.net This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. oup.com By inhibiting topoisomerase IV, fluoroquinolones prevent the proper segregation of newly replicated DNA into daughter cells, which disrupts bacterial replication and leads to cell death. youtube.com
The potency of a specific fluoroquinolone is often dependent on its affinity for one or both of these enzymes. youtube.com Compounds that effectively inhibit both DNA gyrase and topoisomerase IV can possess a broader spectrum of activity. oup.com For 7-Fluoro-8-methylquinolin-5-amine, the presence of the fluorine atom at position 7 and the core quinoline (B57606) structure are key features that suggest a similar mechanism of poisoning these topoisomerases.
Table 1: Key Amino Acid Interactions in Fluoroquinolone Binding to DNA Gyrase
| Amino Acid Residue (E. coli GyrA) | Role in Interaction | Reference |
| Serine (Ser83) | Forms hydrogen bonds with the drug via a water-metal ion bridge; mutations here are common in resistant strains. | mdpi.comnih.gov |
| Aspartic Acid (Asp87) | Interacts with the positively charged nitrogen of the fluoroquinolone, critical for binding. | mdpi.comnih.gov |
| Arginine (Arg121) | Contributes to the binding and correct positioning of the antibiotic within the quinolone resistance-determining region (QRDR). | nih.gov |
The interaction between fluoroquinolones and their target enzymes is a dynamic process. Kinetic studies reveal that these drugs bind reversibly to the DNA-topoisomerase complex. nih.gov The formation of this ternary complex (drug-enzyme-DNA) effectively traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. mdpi.compnas.org
While specific thermodynamic data for this compound is not available, studies on related compounds like ciprofloxacin (B1669076) show that mutations in the target enzymes can significantly reduce binding affinity. acs.org For instance, certain mutations in the GyrA subunit of gyrase in Neisseria gonorrhoeae drastically diminish the ability of ciprofloxacin to bind and induce DNA cleavage, demonstrating the specificity and sensitivity of this interaction. acs.org Research using modified fluoroquinolones has also revealed the existence of at least two distinct drug-binding modes within the gyrase-DNA complex, suggesting a more complex interaction than previously understood from static crystal structures alone. nih.govnih.gov
Investigations into Cellular Uptake Pathways in In Vitro Models
For a fluoroquinolone to reach its intracellular targets, it must first cross the bacterial cell wall and membrane. Fluoroquinolones can enter bacterial cells, particularly Gram-negative bacteria, with relative ease through porin channels in the outer membrane. wikipedia.org This efficient cellular uptake is a key reason for their effectiveness against intracellular pathogens like Legionella pneumophila. wikipedia.orgnih.gov
Once inside the cell, the drug's journey to the DNA-gyrase complex is not fully understood. However, studies with pefloxacin (B1679150), a related fluoroquinolone, in macrophages have shown that the drug accumulates within these eukaryotic cells. nih.gov Interestingly, in uninfected macrophages, the drug is quickly released, but in cells infected with Legionella, a significant portion of the drug is retained and becomes associated with high-density cellular components, suggesting it may co-localize with the bacteria-containing structures. nih.gov While this pertains to a eukaryotic model, it highlights the ability of these compounds to penetrate cells and associate with their targets. Bacterial resistance can also arise from mechanisms that reduce drug accumulation, such as decreased uptake or an increase in the activity of efflux pumps that actively transport the drug out of the cell. nih.govyoutube.com
Computational Modeling of Molecular Reaction Mechanisms
Computational modeling, particularly molecular docking, has become an invaluable tool for understanding the interactions between fluoroquinolones and their target enzymes at an atomic level. researchgate.net These studies help to predict the binding modes and affinities of novel compounds.
Docking studies on various fluoroquinolone derivatives with the DNA gyrase of Staphylococcus aureus have shown that the compounds fit into the active site, stabilized by interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov For example, analyses of pefloxacin derivatives have explored how modifications at different positions influence binding energy and fitness scores within the enzyme's active site. nih.gov
Such models have been used to explain the molecular basis of antibiotic resistance. nih.gov By simulating the binding of drugs like ciprofloxacin and moxifloxacin (B1663623) to the quinolone resistance-determining region (QRDR) of GyrA, researchers can visualize how specific amino acid mutations, such as at Ser83 and Asp87, disrupt the critical contacts required for effective drug binding. nih.gov These computational approaches are crucial for structure-activity relationship (SAR) studies, providing insights that can guide the design of new fluoroquinolone analogues with improved potency or the ability to overcome existing resistance mechanisms. researchgate.netscilit.com For this compound, similar computational analyses would be instrumental in predicting its precise binding orientation and interaction energies with both DNA gyrase and topoisomerase IV.
Structure Activity Relationship Sar Studies and Computational Approaches in 7 Fluoro 8 Methylquinolin 5 Amine Research
In Silico Prediction of Molecular Targets and Binding Modes
Computational tools are instrumental in predicting how 7-Fluoro-8-methylquinolin-5-amine might interact with biological macromolecules, offering a preliminary assessment of its therapeutic potential.
Molecular Docking Simulations with Established Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, this is used to predict the interaction between a small molecule ligand and a protein receptor. While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the methodology has been applied to structurally related quinoline (B57606) derivatives, illustrating its utility.
For instance, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives used molecular docking to evaluate their potential as inhibitors of the COVID-19 main protease (Mpro, PDB ID: 6LU7). researchgate.net The results indicated that these compounds could fit into the active site of the enzyme, with binding energies suggesting stable interactions. researchgate.net The docking scores for these related compounds ranged from -5.4 to -8.1 kcal/mol, indicating favorable binding. researchgate.net This type of analysis for this compound would involve docking it against a panel of known cancer-related proteins or other therapeutic targets to predict its potential efficacy and mechanism of action.
Table 1: Illustrative Molecular Docking Data for Quinoline Derivatives against COVID-19 Main Protease (6LU7) (Note: This data is for structurally related compounds and serves as an example of the methodology.)
| Compound Derivative | Binding Energy (kcal/mol) | Interacting Residues |
| Native Ligand | -8.1 | GLU166, LEU141, CYS145, GLY143 |
| Derivative 1 | -8.0 | GLU166, LEU141, HIS163 |
| Derivative 2 | -7.7 | SER144, HIS163, LEU141 |
| Derivative 3 | -7.5 | Not specified |
| Derivative 4 | -7.4 | Not specified |
| Derivative 5 | -7.3 | Not specified |
| Derivative 6 | -7.2 | Not specified |
| Derivative 7 | -6.7 | Not specified |
| Derivative 8 | -6.6 | Not specified |
| Derivative 9 | -6.5 | Not specified |
| Derivative 10 | -5.4 | Not specified |
| Source: Adapted from research on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. researchgate.net |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. A pharmacophore model for this compound would define the spatial distribution of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings necessary for binding to a specific target.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model would be developed by synthesizing a library of analogs with variations at different positions of the quinoline ring and measuring their biological activity against a specific target.
Although a specific QSAR study on this compound derivatives is not found in the reviewed literature, the approach is widely used for similar heterocyclic compounds. nih.gov Such an analysis would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to correlate these descriptors with the observed activity. A resulting QSAR equation could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity) Prediction as a Research Tool
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. mdpi.com These predictive models help to identify potential liabilities, reducing the likelihood of late-stage failures in drug development. mdpi.com
For this compound and its analogs, various software tools can be employed to predict key ADMET properties. For example, studies on other bicyclic systems have utilized software like ACD/Percepta to evaluate drug-likeness based on Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors, and acceptors). mdpi.com Similar predictions for this compound would provide valuable insights into its potential for oral bioavailability. nih.govmdpi.com
Table 2: Predicted In Silico ADMET Properties for a Hypothetical Set of this compound Derivatives (Note: This table is illustrative and based on typical parameters evaluated in ADMET screening.)
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | 176.19 | < 5 | < 5 | < 10 | 0 |
| Derivative A | --- | --- | --- | --- | --- |
| Derivative B | --- | --- | --- | --- | --- |
| Derivative C | --- | --- | --- | --- | --- |
| Data for derivatives would be populated based on computational predictions. |
Cheminformatics Approaches for Compound Library Design and Virtual Screening
Cheminformatics combines computer and informational sciences to address problems in chemistry. In the context of this compound, cheminformatics tools can be used to design focused libraries of derivatives with desirable properties. By analyzing the structural features of known active compounds and utilizing predictive models (like QSAR and pharmacophores), researchers can intelligently select building blocks and reaction schemes to generate a library of compounds with a high probability of success.
Furthermore, virtual screening is a powerful cheminformatics technique that involves screening large databases of virtual compounds against a biological target. A pharmacophore model or a docking protocol developed for a target of interest could be used to screen vast chemical libraries to identify novel scaffolds or derivatives of this compound that are predicted to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Exploration of Research Applications of 7 Fluoro 8 Methylquinolin 5 Amine and Its Derivatives
Antimicrobial Research Potential (In Vitro Studies)
Derivatives of the quinoline (B57606) core structure have been extensively studied for their antimicrobial properties. The strategic placement of substituents on the quinoline ring plays a crucial role in determining the spectrum and potency of their activity.
Antibacterial Activity Against Specific Gram-Positive and Gram-Negative Pathogens
Numerous studies have highlighted the potential of fluoroquinolone derivatives as antibacterial agents. mdpi.com The introduction of a fluorine atom at the C-6 position of the quinoline nucleus has been shown to enhance biological activity. mdpi.com Modifications at the C-7 and C-8 positions further influence the antibacterial spectrum and potency. mdpi.com
Research on 8-nitrofluoroquinolone derivatives has demonstrated interesting antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, derivatives with substituted primary amine appendages at the C-7 position have shown varied activity depending on the nature of the substituent. nih.govresearchgate.net Lipophilicity appears to be a key factor, with more lipophilic groups tending to enhance activity against Gram-positive strains like Staphylococcus aureus. nih.govresearchgate.net Specifically, p-toluidine, p-chloro aniline (B41778), and aniline derivatives have exhibited good activity against S. aureus with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.govresearchgate.net
The following table summarizes the antibacterial activity of selected 8-nitrofluoroquinolone derivatives:
| Compound | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. S. aureus (Gram-positive) |
| Compound 3 | 4.7 | 0.97 |
| Compound 9b | 15 | 0.65 |
| Compound 9d | ND | 3.5 |
| Compound 9e | 10 | 4 |
| Compound 9f | 10 | 5 |
| Compound 9g | 8.8 | 1.20 |
| Compound 11 | 37.5 | 0.58 |
| Ciprofloxacin (B1669076) | 0.00915 | 0.22 |
| ND: Not Determined | ||
| Data sourced from Molecules 2007, 12, 1246. researchgate.net |
It is evident that substitutions at the C-7 position significantly impact the antibacterial profile. For example, substituting the 7-chloro group with a 7-ethoxy or 7-n-butyl group resulted in potent activity against Gram-positive bacteria. nih.gov In another study, chlorinated aniline derivatives of 7-haloanilino-8-nitrofluoroquinolones showed strong activity against both standard and resistant isolates of S. aureus. researchgate.net
Antifungal and Antiviral Activity Investigations
The research into the antifungal and antiviral properties of 7-fluoro-8-methylquinolin-5-amine and its direct derivatives is an emerging field. However, studies on related quinoline structures provide valuable insights. For instance, 2-methyl-8-quinolinol derivatives with various substituents at the 5- and 7-positions have been tested for in vitro antifungal activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic among the tested compounds. nih.gov
A series of new fluorinated quinoline analogs have demonstrated good antifungal activity at a concentration of 50 μg/mL against pathogens like S. sclerotiorum and R. solani. mdpi.com This suggests that the fluorinated quinoline scaffold is a promising starting point for the development of novel antifungal agents.
In the realm of antiviral research, isoquinolone derivatives have been identified as potential inhibitors of influenza viruses. nih.gov One hit compound demonstrated effective concentrations (EC₅₀) ranging from 0.2 to 0.6 μM against both influenza A and B viruses. nih.gov While not directly focused on this compound, this research highlights the potential of the broader quinoline family in antiviral drug discovery. nih.gov
Anticancer Research Potential (In Vitro Cell Line Studies)
Fluoroquinolone analogs have been investigated for their cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in eukaryotic cells. nih.gov
In one study, a series of fluoroquinolone analogs were synthesized and screened against the NCI-60 human tumor cell line panel. nih.gov Two compounds, (IIIf) and (VIb), demonstrated potent growth inhibition with mean GI₅₀ values of 1.78 and 1.45 µM, respectively. nih.gov These compounds were found to induce apoptosis, primarily through the intrinsic pathway, and inhibit topoisomerase II. nih.gov
Another study focused on 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives and their antiproliferative properties against colorectal cancer cell lines. nih.gov The most active compound exhibited significant potency against HCT116 and SW620 cell lines with IC₅₀ values of 0.6 and 0.16 μM, respectively. nih.gov These findings suggest that lipophilicity and specific substitutions are crucial for potent anticancer activity. nih.gov
The following table presents the cytotoxic activity of selected fluoroquinolone derivatives against various cancer cell lines:
| Compound | Cell Line | GI₅₀ (µM) |
| (IIIf) | Mean (NCI-60) | 1.78 |
| (VIb) | Mean (NCI-60) | 1.45 |
| (VIb) | MDA-MB-468 | 0.41 |
| (VIb) | MCF-7 | 0.42 |
| (VIb) | HOP-92 | 0.50 |
| (VIb) | SNB-19 | 0.51 |
| (VIb) | U-251 | 0.61 |
| Data sourced from a 2023 study on cytotoxic fluoroquinolone analogs. nih.gov |
Antioxidant Research Investigations (In Vitro Assays)
The antioxidant potential of quinoline derivatives has been explored through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A study on quinolin-5-ylamine derivatives revealed that all tested compounds exhibited DPPH radical scavenging activity. researchgate.net The presence of electron-donating groups, such as a methoxy (B1213986) group, in the aromatic ring was found to enhance antioxidant activity. researchgate.net
Novel fluoroquinolone derivatives have also shown strong radical scavenging activity, with one compound demonstrating an IC₅₀ value of 0.06 μM in a DPPH assay. nih.gov This suggests that the quinoline scaffold can be modified to develop potent antioxidants.
Potential in Materials Science Research as Ligands or Functional Components
The chelating ability of quinoline derivatives, particularly 8-hydroxyquinolines, makes them valuable in materials science. scispace.com They can form stable complexes with a wide range of metal ions, leading to applications in areas such as fluorescent sensing and the development of organic light-emitting diodes (OLEDs). scispace.com The introduction of fluoro and methyl groups can modulate the electronic and photophysical properties of these ligands, potentially leading to materials with enhanced performance. For instance, 7-haloanilino-8-nitrofluoroquinolone derivatives have been synthesized and studied, indicating the potential for creating functional materials with specific electronic properties. researchgate.net
Role as Key Intermediates for the Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis for the construction of more complex molecules. Its reactive amine and fluoro-substituted aromatic ring provide multiple sites for further functionalization. For example, 2-fluoromalonic acid has been utilized as a building block for the synthesis of selectively fluorinated heterocycles, including quinoline derivatives, through tandem chlorination-cyclisation processes. researchgate.net This highlights the utility of fluorinated precursors in rapidly constructing libraries of polysubstituted quinolines. The synthesis of novel 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives further demonstrates the role of substituted quinolines as key intermediates in creating complex molecules with specific biological activities. nih.gov
Future Directions and Emerging Research Avenues for 7 Fluoro 8 Methylquinolin 5 Amine
Development of Next-Generation Synthetic Pathways with Enhanced Atom Economy and Sustainability
The advancement of chemical synthesis is trending towards greener and more sustainable practices, a paradigm shift that is highly relevant for the future production of 7-Fluoro-8-methylquinolin-5-amine. acs.org Traditional methods for synthesizing quinoline (B57606) skeletons often involve high temperatures and expensive starting materials, which are not ideal from an environmental or economic standpoint. acs.org Future research will focus on developing synthetic routes that maximize atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): Investigating one-pot reactions, such as the Friedländer annulation, where multiple starting materials react to form the quinoline core in a single step. acs.org This approach inherently increases efficiency and reduces waste.
Catalysis: Employing novel catalysts, such as those based on earth-abundant transition metals or even nanocatalysts, can lead to more efficient and environmentally benign processes. rsc.orgacs.org The goal is to move away from stoichiometric reagents to catalytic systems that are recyclable and operate under milder conditions. rsc.orgacs.org
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds on the quinoline scaffold represents a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. doaj.org
By focusing on these strategies, chemists can devise pathways to this compound and its derivatives that are not only higher yielding but also align with the principles of green chemistry. acs.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. springernature.com For this compound, these computational tools offer a powerful means to accelerate research and development.
Future applications in this domain include:
Predictive Modeling: ML models can be trained on large datasets of quinoline compounds to predict various properties, such as biological activity, toxicity, and pharmacokinetic profiles. doaj.org Specifically, artificial neural networks can predict the most likely sites for chemical reactions, such as electrophilic substitution, guiding the synthesis of new derivatives with high precision. doaj.org
De Novo Design: Generative AI models can design novel derivatives of this compound tailored for specific biological targets. springernature.com These algorithms can explore a vast chemical space to propose structures with optimized binding affinity and selectivity, potentially leading to more effective drug candidates.
Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions, including catalyst choice, solvent, and temperature, thereby improving the efficiency and yield of the synthesis process. researchgate.net
These in silico approaches, when used in conjunction with experimental work, can significantly reduce the time and cost associated with bringing a new compound from the laboratory to practical application.
Advanced Mechanistic Elucidation Techniques for Molecular Interactions
A deep understanding of how this compound interacts with biological macromolecules at the atomic level is crucial for rational drug design. Future research will leverage a suite of advanced analytical techniques to elucidate these mechanisms.
Key methodologies include:
Spectroscopic and Spectrometric Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism, and fluorescence spectroscopy can provide detailed information about the binding mode, kinetics, and structural changes that occur when the compound interacts with its target, such as a protein or DNA. nih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of this compound bound to its biological target. This provides an atomic-level snapshot of the key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity and specificity. nih.gov
Computational Docking and Molecular Dynamics: Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a target protein. nih.govresearchgate.net Subsequent molecular dynamics simulations can then model the dynamic behavior of the complex over time, offering insights into the stability and thermodynamics of the interaction.
Combining these techniques provides a comprehensive picture of the compound's mechanism of action, which is essential for optimizing its structure to enhance efficacy and reduce off-target effects. nih.gov
Exploration of Novel Biological Targets through High-Throughput Screening Methodologies
While the quinoline scaffold is known for a range of biological activities, the full therapeutic potential of this compound remains to be explored. nih.govmdpi.com High-Throughput Screening (HTS) provides a powerful platform for discovering novel biological targets and new therapeutic applications for the compound. mdpi.com
The HTS process involves:
Compound Library Screening: this compound and a library of its rationally designed derivatives would be screened against hundreds or thousands of biological targets simultaneously. mdpi.com
Assay Formats: A variety of assays can be employed. Biochemical assays measure the effect of the compound on purified proteins, such as enzymes, while cell-based assays assess its impact on cellular processes like proliferation, apoptosis, or signaling pathways in a more biologically relevant context. mdpi.com
Hit Identification and Validation: Initial "hits" from the HTS campaign are then subjected to more rigorous testing to confirm their activity and determine their mechanism of action, leading to the identification of novel drug targets and potential new disease indications. nih.govderpharmachemica.com
This unbiased approach allows for the discovery of unexpected activities and can significantly expand the potential applications of this compound beyond its initially hypothesized uses. mdpi.com
Collaborative and Interdisciplinary Research Frameworks to Expand Application Domains
The complexity of modern scientific challenges, from developing new medicines to creating advanced materials, necessitates a collaborative and interdisciplinary approach. The future development of this compound will be maximized through frameworks that unite experts from diverse fields.
Essential collaborations include:
Chemistry and Biology: Synthetic chemists who create new derivatives of the compound must work closely with biologists and pharmacologists who can test their biological activity and elucidate their mechanisms of action. nih.govresearchgate.net
Computational and Experimental Science: Computational chemists and data scientists using AI and ML can guide the efforts of experimental scientists, making the process of discovery more efficient and targeted. doaj.orgspringernature.com
Academia and Industry: Partnerships between academic research institutions and pharmaceutical or biotechnology companies can bridge the gap between basic discovery and clinical development, facilitating the translation of promising laboratory findings into real-world applications.
By fostering these synergistic relationships, the scientific community can more effectively navigate the complexities of research and development, ensuring that the full potential of promising compounds like this compound is realized for the benefit of society.
Q & A
Q. What are the recommended storage conditions for 7-Fluoro-8-methylquinolin-5-amine to ensure stability?
For structurally analogous fluorinated quinoline derivatives like 8-Fluoroquinolin-5-amine, storage at room temperature (RT) in a dry, inert environment is advised to prevent degradation. Solutions should be prepared in solvents such as dimethyl sulfoxide (DMSO) or methanol, with aliquots stored at -20°C for long-term stability .
Q. How can researchers prepare stock solutions of this compound for experimental use?
Based on solubility data for similar compounds (e.g., 8-Fluoroquinolin-5-amine), stock solutions are typically prepared at 10 mM concentration using polar aprotic solvents like DMSO. Serial dilutions in aqueous buffers (e.g., PBS) are recommended for biological assays. Ensure solvent compatibility with downstream applications to avoid precipitation .
Q. What analytical techniques are suitable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For structural confirmation (e.g., ¹H/¹³C NMR) to verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight and detect impurities.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% by area under the curve) .
Q. What synthetic routes are commonly used for fluorinated quinoline derivatives like this compound?
General approaches involve:
- Cyclization Reactions : Starting from substituted anilines and carbonyl precursors under acidic or thermal conditions.
- Functionalization : Introducing fluorine and methyl groups via electrophilic substitution or cross-coupling reactions.
Purification typically employs column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the yield of this compound?
Strategies include:
- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling steps.
- Reaction Solvent Optimization : Evaluating polar aprotic solvents (e.g., DMF, acetonitrile) for better reaction kinetics.
- Temperature Control : Using microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR) for fluorinated quinolines?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-((4-fluorophenyl)diazenyl)quinolin-8-amine) .
- Isotopic Labeling : Introduce ¹⁹F NMR to track fluorine-specific interactions .
Q. What methodologies enable the design of fluorescent probes using this compound?
- Functionalization : Attach fluorophores (e.g., dansyl or BODIPY groups) to the amine or fluorine positions via amide coupling or click chemistry.
- Solvatochromism Studies : Evaluate emission shifts in different solvents to optimize probe sensitivity.
- Biological Validation : Test probe performance in cellular imaging (e.g., confocal microscopy) for tracking metal ions or biomolecules .
Q. Can this compound be applied in environmental monitoring?
Derivatives of fluorinated quinolines are used in:
- Pollutant Detection : Functionalize the compound to bind heavy metals (e.g., Hg²⁺, Pb²⁺) for colorimetric or fluorometric assays.
- Chromatography : Develop stationary phases for HPLC to separate environmental contaminants (e.g., pesticides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
